2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including addition, substitution, and elimination reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance reaction rates and improve efficiency. Purification steps, such as distillation and crystallization, are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one include those with analogous structures or functional groups. These compounds may share similar chemical properties and reactivity patterns.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it a valuable compound for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-chloro-6-methyl-5-nitro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOLOBSWUZOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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